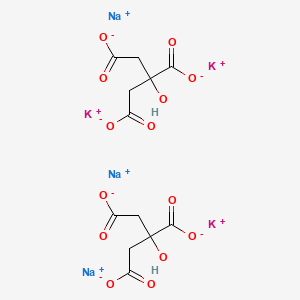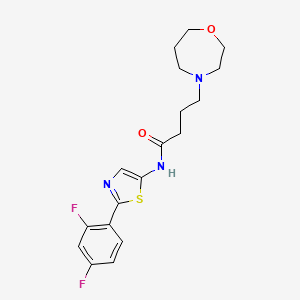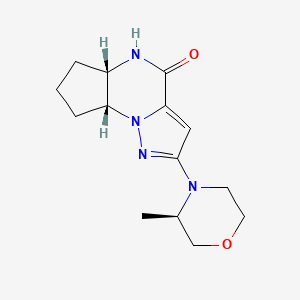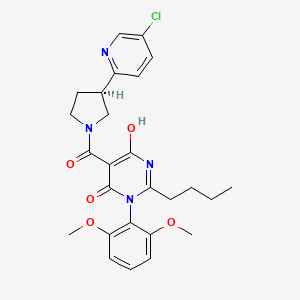![molecular formula C22H25BrN6O3S B10827870 4-[[[5-bromo-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B10827870.png)
4-[[[5-bromo-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 6, identified by the PubMed ID 34333981, is a synthetic organic molecule. It has been recognized as an inhibitor of the kinase BMP2 inducible kinase (BMP2K), which is an understudied kinase . This compound is utilized as a tool compound in various biochemical and pharmacological studies.
Preparation Methods
The synthesis of compound 6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or institutions that developed the compound. general synthetic methods for similar compounds often involve:
Formation of the core structure: This may involve cyclization reactions, condensation reactions, or other methods to form the central ring system.
Functional group modifications: Introduction of functional groups such as bromine, sulfonamide, and morpholine moieties through substitution reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial production methods for such compounds would scale up these laboratory procedures, ensuring consistency and purity through rigorous quality control measures.
Chemical Reactions Analysis
Compound 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Compound 6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of BMP2 inducible kinase (BMP2K).
Biology: Helps in understanding the role of BMP2K in various biological processes.
Medicine: Potential therapeutic applications in diseases where BMP2K is implicated.
Industry: Could be used in the development of new drugs or biochemical assays.
Mechanism of Action
The mechanism of action of compound 6 involves the inhibition of BMP2 inducible kinase (BMP2K). This kinase is involved in various signaling pathways, and its inhibition can affect multiple downstream processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Compound 6 can be compared with other kinase inhibitors, such as:
Compound 13: Another inhibitor of BMP2 inducible kinase with a similar structure.
Staurosporine: A broad-spectrum kinase inhibitor with a different mechanism of action.
Lestaurtinib: A kinase inhibitor with a different target specificity.
The uniqueness of compound 6 lies in its specific inhibition of BMP2 inducible kinase, making it a valuable tool for studying this particular kinase.
Properties
Molecular Formula |
C22H25BrN6O3S |
|---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
4-[[[5-bromo-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C22H25BrN6O3S/c23-20-14-26-22(27-18-3-1-2-17(12-18)15-29-8-10-32-11-9-29)28-21(20)25-13-16-4-6-19(7-5-16)33(24,30)31/h1-7,12,14H,8-11,13,15H2,(H2,24,30,31)(H2,25,26,27,28) |
InChI Key |
RDROKTFULACVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10827788.png)

![2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one](/img/structure/B10827804.png)
![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)


![4-[9-(4-chlorophenyl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-N-cyclopropylbenzamide](/img/structure/B10827818.png)

![5-[(3R)-3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one](/img/structure/B10827827.png)
![4,5,6,7-Tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B10827828.png)
![4-[5-[2-[1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid](/img/structure/B10827837.png)
![6-methoxy-2-methyl-7-phenoxy-1-[(4-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10827841.png)


